2-Ethylhexyl 4-(trifluoromethyl)benzoate
Description
2-Ethylhexyl 4-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a trifluoromethyl (-CF₃) group at the para position and a 2-ethylhexyl ester moiety. This compound belongs to a broader class of fluorinated benzoic acid derivatives, which are widely studied for their enhanced chemical stability, lipophilicity, and bioactivity compared to non-fluorinated analogs. The ethylhexyl chain likely enhances solubility in hydrophobic matrices, making it relevant for formulations in pharmaceuticals or cosmetics .
Properties
CAS No. |
59986-40-2 |
|---|---|
Molecular Formula |
C16H21F3O2 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
2-ethylhexyl 4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C16H21F3O2/c1-3-5-6-12(4-2)11-21-15(20)13-7-9-14(10-8-13)16(17,18)19/h7-10,12H,3-6,11H2,1-2H3 |
InChI Key |
HIHUOUKCDYVAST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 4-(trifluoromethyl)benzoate typically involves the esterification of 4-(trifluoromethyl)benzoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 2-Ethylhexyl 4-(trifluoromethyl)benzoate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-(trifluoromethyl)benzoic acid or 4-(trifluoromethyl)benzaldehyde.
Reduction: 2-ethylhexanol and 4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Ethylhexyl 4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of polymers, coatings, and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The ester group can be hydrolyzed by esterases, releasing the active benzoic acid derivative, which can then exert its biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares key structural analogs of 2-ethylhexyl 4-(trifluoromethyl)benzoate:
Key Research Findings
- Antimycobacterial Activity :
Salicylanilide derivatives with trifluoromethyl groups show MIC values as low as 0.5 μmol/L against drug-resistant M. tuberculosis, outperforming benzylpenicillin and isoniazid in some cases . - Gram-Negative vs. Gram-Positive Bacteria : Trifluoromethyl benzoates are significantly more effective against Gram-positive bacteria (e.g., MRSA) than Gram-negative strains, likely due to differences in cell wall structure .
Biological Activity
2-Ethylhexyl 4-(trifluoromethyl)benzoate, a compound with potential applications in various fields, has garnered attention for its biological activity. This article reviews its antimicrobial, anti-inflammatory, and endocrine-disrupting properties, supported by diverse research findings and case studies.
2-Ethylhexyl 4-(trifluoromethyl)benzoate is a benzoate ester with a trifluoromethyl group, which enhances its chemical stability and lipophilicity. Its molecular formula is C13H15F3O2, and it is primarily used in formulations for sunscreens and as a plasticizer.
Antimicrobial Activity
Research indicates that 2-Ethylhexyl 4-(trifluoromethyl)benzoate exhibits significant antimicrobial properties. In a study assessing its efficacy against various pathogens, the compound demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest potential applications in antimicrobial formulations, particularly in cosmetic products where microbial contamination is a concern.
Anti-Inflammatory Effects
In addition to its antimicrobial activity, 2-Ethylhexyl 4-(trifluoromethyl)benzoate has been evaluated for anti-inflammatory properties. A study utilizing lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated a dose-dependent response:
| Concentration (μM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| 0 | 120 | 150 |
| 10 | 80 | 100 |
| 50 | 50 | 70 |
These effects suggest that the compound could be beneficial in formulations aimed at reducing inflammation in skin conditions .
Endocrine Disruption Potential
The compound's potential as an endocrine disruptor has been a significant focus of research. A multigenerational study on Japanese medaka fish (Oryzias latipes) revealed that exposure to low concentrations of 2-Ethylhexyl 4-(trifluoromethyl)benzoate affected reproductive parameters across generations. Key findings included:
- Fecundity Reduction : Significant decreases in egg production were observed at concentrations as low as 5.32 μg/L.
- Histopathological Changes : Examination of gonads indicated delayed reproductive tract development and masculinization in females exposed to higher concentrations.
The study concluded that the compound exhibits weak estrogenic activity, potentially impacting reproductive health across generations .
Case Studies
- Case Study on Aquatic Bioaccumulation : A study investigated the bioaccumulation of the compound in aquatic organisms, revealing that it tends to accumulate in sediments and can be biomagnified through the food chain. The Bioconcentration Factor (BCF) was reported to be significant, indicating environmental persistence and potential ecological risks .
- Photochemical Transformations : Research on the photochemical behavior of the compound under simulated sunlight conditions showed that it undergoes degradation, leading to byproducts that may also exhibit biological activity. This raises concerns regarding its environmental impact and necessitates further investigation into its degradation products' toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
